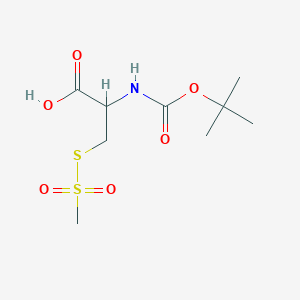

N-Boc-L-cysteine Methanethiosulfonate

Beschreibung

N-Boc-L-Cysteine Methanethiosulfonate (CAS: 1043867-42-0) is a modified cysteine derivative featuring two functional groups:

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHCCMQDIJSFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthesis Strategy

The synthesis typically involves two sequential steps:

- Boc Protection of L-Cysteine : Introduction of the Boc group to the amino terminus to prevent undesired reactivity during subsequent modifications.

- Methanethiosulfonation : Functionalization of the thiol group with a methanethiosulfonate group (S-SO₂CH₃) using methyl methanethiosulfonate (MMTS).

Step 1: Boc Protection of L-Cysteine

Reagents and Conditions

- Base : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to maintain alkaline pH (8–10).

- Solvent : Tetrahydrofuran (THF)/water (10:1) or aqueous THF.

- Protecting Agent : Di-tert-butyl dicarbonate (Boc₂O).

- Reaction Time : 12–24 hours at room temperature.

Procedure

- Dissolution : L-Cysteine is dissolved in a THF/water mixture under mild agitation.

- pH Adjustment : NaOH or NaHCO₃ is added dropwise to achieve pH 10.

- Boc₂O Addition : Boc₂O is added gradually, and the mixture is stirred at 25°C for 12–24 hours.

- Workup :

Yield and Purity

| Parameter | Value | Source |

|---|---|---|

| Yield | 97% | |

| Purity | >95% (HPLC) | |

| Solvent | THF/Water (10:1) |

Step 2: Methanethiosulfonation

Reagents and Conditions

- Solvent : Dichloromethane (DCM) or chloroform (CHCl₃)/trifluoroethanol (TFE).

- Reagent : Methyl methanethiosulfonate (MMTS).

- Base : Triethylamine (Et₃N) or diisopropylethylamine (DIEA) (optional).

- Reaction Time : 2–4 hours at room temperature or reflux.

Procedure

- Activation : N-Boc-L-Cysteine is dissolved in anhydrous DCM or CHCl₃/TFE.

- MMTS Addition : MMTS is added dropwise under inert atmosphere.

- Quenching :

- Reaction monitored via TLC (e.g., hexane/ethyl acetate).

- Solvent removed under vacuum, and product purified via silica gel chromatography.

Key Observations

Data Tables: Experimental Parameters

Purification and Characterization

Purification

Challenges and Optimization

- Thiol Reactivity : The cysteine thiol is prone to oxidation or dimerization, necessitating inert atmospheres during methanethiosulfonation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance MMTS reactivity but may complicate purification. Chlorinated solvents (DCM, CHCl₃) are preferred for better solubility.

Analyse Chemischer Reaktionen

Reaktionstypen: N-Boc-L-Cystein-Methanthiosulfonat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Die Disulfidbrücken können zu Thiolen reduziert werden.

Substitution: Die Methanthiosulfonatgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden:

Oxidation: Disulfide.

Reduktion: Freie Thiole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Boc-L-Cystein-Methanthiosulfonat beinhaltet seine Reaktivität mit Thiolgruppen in Proteinen und anderen Molekülen. Die Methanthiosulfonatgruppe kann Disulfidbrücken mit Cysteinresten bilden, wodurch die Struktur und Funktion von Proteinen verändert werden. Diese Reaktivität wird in verschiedenen biochemischen Assays und Experimenten genutzt, um Proteininteraktionen und -funktionen zu untersuchen.

Wirkmechanismus

The mechanism of action of N-Boc-L-cysteine Methanethiosulfonate involves its reactivity with thiol groups in proteins and other molecules. The methanethiosulfonate group can form disulfide bonds with cysteine residues, thereby modifying the structure and function of proteins. This reactivity is exploited in various biochemical assays and experiments to study protein interactions and functions .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₆S₂ |

| Molecular Weight | 299.364 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 523.8 ± 45.0 °C |

| Applications | Protease studies, protein modification, receptor turnover research |

This compound is widely used in biochemical research, such as regulating endo-lysosomal function and receptor dynamics .

Comparison with Similar Compounds

Structural Analogues: Boc-Protected Cysteine Derivatives

Compound 1 : N-Boc-S-(4-methoxybenzyl)-L-cysteine (CAS: 18942-46-6)

- Structure : Features a 4-methoxybenzyl group on the sulfur atom instead of MTS.

- Applications : Primarily used in peptide synthesis due to its stability in acidic conditions .

Compound 2 : N-Boc-S-(4-methylbenzyl)-L-cysteine (CAS: 61925-77-7)

Key Differences :

| Parameter | N-Boc-L-Cysteine MTS | N-Boc-S-(4-MeO-Bn)-Cysteine | N-Boc-S-(4-Me-Bn)-Cysteine |

|---|---|---|---|

| Reactive Group | Methanethiosulfonate | 4-Methoxybenzyl | 4-Methylbenzyl |

| Molecular Weight | 299.36 | 325.42 | 325.42 |

| Primary Use | Protein crosslinking | Peptide synthesis | Drug intermediate |

| Selectivity | High for free -SH groups | Low reactivity | Moderate stability |

Methanethiosulfonate Derivatives with Alternative Functional Groups

Compound 3: N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (CAS: Not provided)

- Structure : Combines MTS with a succinimidyl ester and an 11-carbon chain.

- Applications : Heterobifunctional crosslinker for amine- and sulfhydryl-reactive conjugation .

Compound 4 : N-Succinimidyloxycarbonylheptyl Methanethiosulfonate (CAS: 887407-50-3)

Key Differences :

| Parameter | N-Boc-L-Cysteine MTS | Undecyl MTS-NHS | Heptyl MTS-NHS |

|---|---|---|---|

| Reactive Groups | Boc, MTS | NHS ester, MTS | NHS ester, MTS |

| Chain Length | None | C11 | C7 |

| Solubility | Limited in water | Chloroform, DMSO | Chloroform, DMSO |

| Applications | Biochemical assays | Protein-protein crosslinking | ADC development |

Biotinylated and Tagged Derivatives

Compound 5 : N-t-Boc-Biocytinamidoethyl Methanethiosulfonate

Key Differences :

| Parameter | N-Boc-L-Cysteine MTS | Biocytinamidoethyl MTS |

|---|---|---|

| Functional Tags | None | Biotin |

| Molecular Weight | 299.36 | ~500 (estimated) |

| Applications | General crosslinking | Affinity chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.